Limonene is a monoterpene that is cyclohex-1-ene substituted by a methyl group at position 1 and a prop-1-en-2-yl group at position 4 respectively. It has a role as a human metabolite. It is a monoterpene and a cycloalkene. It derives from a hydride of a p-menthane.
Limonene is a natural product found in Elsholtzia blanda, Cryptomeria japonica, and other organisms with data available.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).
Limonene
CAS No.: 8016-20-4
Cat. No.: VC8474822
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 8016-20-4 |
|---|---|
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | 1-methyl-4-prop-1-en-2-ylcyclohexene |
| Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 |
| Standard InChI Key | XMGQYMWWDOXHJM-UHFFFAOYSA-N |
| Impurities | Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). |
| SMILES | CC1=CCC(CC1)C(=C)C |
| Canonical SMILES | CC1=CCC(CC1)C(=C)C |
| Boiling Point | 352 °F at 760 mm Hg (USCG, 1999) 176.0 °C Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/ 352°F |
| Colorform | Colorless liquid Colorless mobile liquid Clear to light yellow liquid |
| Flash Point | 115 °F (USCG, 1999) 113 °F (45 °C) (Close cup) 115°F |
| Melting Point | -40 °F (USCG, 1999) -86.4333333333 °C -95.5 °C -40°F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Limonene (C₁₀H₁₆) belongs to the terpene class, featuring a cyclic monoterpene structure with a methyl group substituted at position 1 and an isopropenyl group at position 4 of the cyclohexene ring . The chirality of limonene influences its biological activity, with d-limonene being the predominant form in nature .
Physical Properties
Table 1 compares key physicochemical parameters across limonene isomers:
| Property | d-Limonene | l-Limonene | Dipentene |
|---|---|---|---|
| Boiling Point (°C) | 175.5–176.0 | 175.5 | 176.0 |
| Melting Point (°C) | -74.35 | -74.35 | -95.9 |
| Density (g/cm³ at 20°C) | 0.8411 | 0.8422 | 0.8402 |
| Vapor Pressure (kPa) | 0.19 | 0.19 | 0.19 |
| Water Solubility (mg/L) | 13.8 | N/A | N/A |
Data compiled from WHO and Australian Government assessments .
The low water solubility (13.8 mg/L at 25°C) and high lipophilicity (log P = 4.83) dictate its pharmacokinetic behavior, favoring accumulation in lipid-rich tissues .
Natural Occurrence and Industrial Production
Botanical Sources
Limonene constitutes 90–95% of orange peel oil and 60–70% of lemon oil, with annual global production exceeding 70,000 metric tons from citrus processing . Non-citrus sources include:
Extraction Methods
Industrial-scale isolation employs:
-
Cold pressing: Yields 2–4% oil from citrus peels
-
Steam distillation: Achieves 85–90% purity
Pharmacological Activities and Mechanisms
Neuroprotective Effects
A 2024 rat study demonstrated d-limonene’s efficacy against chronic restraint stress :
| Parameter | Stress Group | Stress + Limonene |
|---|---|---|
| Sucrose Preference (%) | 48.2 ± 5.1 | 72.4 ± 6.3* |
| BDNF (pg/mg protein) | 18.9 ± 2.4 | 34.7 ± 3.1* |
| IL-1β (pg/mg protein) | 45.6 ± 4.8 | 28.3 ± 3.6* |
Mechanistically, limonene suppressed hippocampal caspase-1 (↓40%) and IL-6 (↓35%) while elevating BDNF levels (↑83%), suggesting anti-neuroinflammatory action via NLRP3 inflammasome modulation .
Antimicrobial Properties
Limonene exhibits broad-spectrum activity:
-
Bacteria: MIC₉₀ = 0.5–2.0 μL/mL against S. aureus and E. coli
-
Biofilms: Disrupts Pseudomonas aeruginosa biofilms at sub-MIC concentrations (0.25 μL/mL)
The antimicrobial mechanism involves membrane permeabilization, evidenced by 300% increase in propidium iodide uptake in treated B. subtilis .
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Rat | Oral | 4,400 |
| Rabbit | Dermal | >5,000 |
| Mouse | Inhalation | 1,200 (4h) |
Data from EU CLP classification
Chronic Exposure Risks
The German IAQ established a chronic exposure limit (CEL) of 4.5 mg/m³ (0.8 ppm) based on hepatic effects in 180-day rat studies . Human occupational guidelines:
Industrial and Therapeutic Applications
Emerging Medical Applications
-
Oncology: Synergizes with doxorubicin (CI = 0.3–0.5) in breast cancer models
-
Diabetes: Reduces HbA1c by 1.2% in streptozotocin-induced rats
-
Analgesia: 50 mg/kg limonene decreased formalin-induced pain by 60%
Regulatory Status and Quality Control
International Standards
-
EP: Requires ≥90% d-limonene in pharmaceutical grades
-
USP: Limits peroxides to <10 mmol/kg
Stability Considerations
Degradation pathways:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume